Isopropyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes an indolinone moiety, a thiazolopyrimidine core, and various substituents such as an allyl group, a thiophene ring, and an isopropyl ester
Preparation Methods
The synthesis of Isopropyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the indolinone derivative, which is then reacted with various reagents to form the thiazolopyrimidine core. The final step involves the esterification of the carboxylate group with isopropyl alcohol. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and thiophene moieties, using reagents such as halogens or nucleophiles.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of cyclic derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Isopropyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins. Additionally, it can inhibit the growth of bacteria by targeting bacterial enzymes and disrupting their metabolic processes .
Comparison with Similar Compounds
Isopropyl 2-(1-allyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Isopropyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar structure but includes a chlorophenyl group instead of a thiophene ring.
Isopropyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound features a methylphenyl group instead of a thiophene ring.
These similar compounds share some biological activities but differ in their specific interactions and efficacy due to the variations in their substituents.
Properties
CAS No. |
618077-80-8 |
---|---|
Molecular Formula |
C26H23N3O4S2 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
propan-2-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H23N3O4S2/c1-5-12-28-17-10-7-6-9-16(17)20(23(28)30)22-24(31)29-21(18-11-8-13-34-18)19(25(32)33-14(2)3)15(4)27-26(29)35-22/h5-11,13-14,21H,1,12H2,2-4H3/b22-20- |
InChI Key |
XAQFJYYYBKXMKJ-XDOYNYLZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=N1)C5=CC=CS5)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=N1)C5=CC=CS5)C(=O)OC(C)C |
Origin of Product |
United States |
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